3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one
Description
3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that features a sulfanyl group attached to a phenyl ring, which is further connected to a propanone moiety
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-13-3-5-14(6-4-13)19-12-7-15(18)17-10-8-16(2)9-11-17/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYGASPDUPVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the sulfanyl group: This can be achieved by reacting 4-methylthiophenol with an appropriate halogenated precursor.
Attachment to the propanone moiety: The resulting sulfanyl compound is then reacted with a propanone derivative under controlled conditions to form the desired product.
Incorporation of the piperazine ring:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group in the propanone moiety can be reduced to form secondary alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can modulate the activity of enzymes or receptors, while the piperazine ring may enhance binding affinity and selectivity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
4-Methylthiophenol: Shares the sulfanyl group but lacks the piperazine and propanone moieties.
4-Methylpiperazine: Contains the piperazine ring but does not have the sulfanyl or propanone groups.
Propanone derivatives: Feature the propanone moiety but lack the sulfanyl and piperazine groups.
Uniqueness: 3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
